4-(5-Fluoro-2-pyrimidinyl)-1-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-(5-Fluoro-2-pyrimidinyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a fluorinated heterocyclic compound It is characterized by the presence of a fluoropyrimidine moiety attached to a pyrazole ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoro-2-pyrimidinyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the fluoropyrimidine intermediate, followed by its coupling with a pyrazole derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of biocatalysis has also been explored to achieve high enantioselectivity and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoro-2-pyrimidinyl)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The fluoropyrimidine moiety can be reduced under specific conditions.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
4-(5-Fluoro-2-pyrimidinyl)-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of novel pharmaceuticals targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-2-pyrimidinyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluoropyrimidine moiety can bind to enzymes and receptors, inhibiting their activity. This interaction often disrupts key biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4-(5-Fluoro-2-pyrimidinyl)-1-piperazinyl derivatives: These compounds share the fluoropyrimidine moiety but differ in the attached functional groups.
Fluorinated pyridines: These compounds have similar fluorine substitution patterns but differ in the heterocyclic ring structure.
Uniqueness
4-(5-Fluoro-2-pyrimidinyl)-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of a fluoropyrimidine moiety and a pyrazole ring with a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H7FN4O2 |
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Molecular Weight |
222.18 g/mol |
IUPAC Name |
4-(5-fluoropyrimidin-2-yl)-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H7FN4O2/c1-14-4-6(7(13-14)9(15)16)8-11-2-5(10)3-12-8/h2-4H,1H3,(H,15,16) |
InChI Key |
ZRKUFUFNZFVZIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)C2=NC=C(C=N2)F |
Origin of Product |
United States |
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